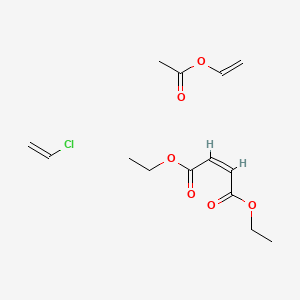
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate typically involves the polymerization of the individual monomers. The reaction conditions include the use of radical initiators and controlled temperatures to ensure the proper formation of the copolymer. For instance, the polymerization of vinyl chloride and vinyl acetate can be initiated using peroxide initiators at temperatures ranging from 50°C to 70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization in reactors equipped with temperature and pressure control systems. The resulting copolymer is then purified and processed into the desired form, such as granules or films .
Analyse Chemischer Reaktionen
Types of Reactions
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in chloroethene is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted alkenes or esters.
Wissenschaftliche Forschungsanwendungen
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate has several scientific research applications:
Chemistry: Used in the synthesis of copolymers with specific properties for use in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical devices and implants.
Industry: Utilized in the production of flexible and durable materials for packaging and construction.
Wirkmechanismus
The mechanism by which chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, the vinyl groups can undergo polymerization to form long chains, while the ester groups can participate in hydrolysis reactions. These interactions are crucial for the compound’s applications in polymer chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl Chloride: A monomer used in the production of polyvinyl chloride (PVC).
Vinyl Acetate: A monomer used in the production of polyvinyl acetate (PVA).
Diethyl Maleate: A diester used in the synthesis of various polymers and copolymers.
Uniqueness
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate is unique due to its combination of three distinct monomers, which imparts specific properties to the resulting copolymer. This combination allows for the creation of materials with tailored properties, such as improved flexibility, durability, and chemical resistance .
Eigenschaften
Molekularformel |
C14H21ClO6 |
|---|---|
Molekulargewicht |
320.76 g/mol |
IUPAC-Name |
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.C2H3Cl/c1-3-11-7(9)5-6-8(10)12-4-2;1-3-6-4(2)5;1-2-3/h5-6H,3-4H2,1-2H3;3H,1H2,2H3;2H,1H2/b6-5-;; |
InChI-Schlüssel |
OYYOIZJVZYPNPS-XNOMRPDFSA-N |
Isomerische SMILES |
CCOC(=O)/C=C\C(=O)OCC.CC(=O)OC=C.C=CCl |
Kanonische SMILES |
CCOC(=O)C=CC(=O)OCC.CC(=O)OC=C.C=CCl |
Verwandte CAS-Nummern |
65072-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
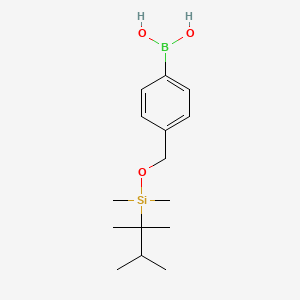
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

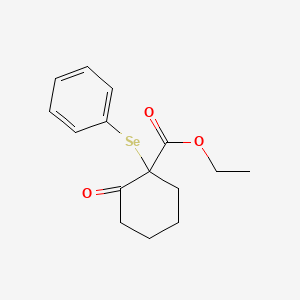
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)
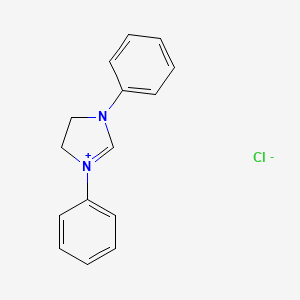
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
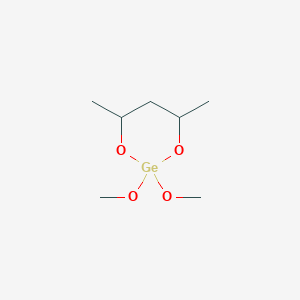
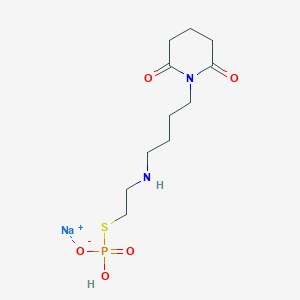
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
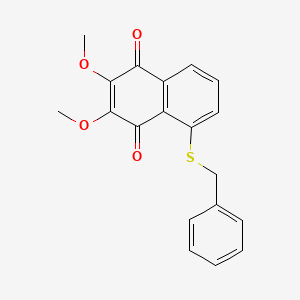
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
